molecular formula C18H15FN6O2S B2679228 3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylthiazol-2-yl)propanamide CAS No. 953226-55-6

3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylthiazol-2-yl)propanamide

Cat. No.: B2679228
CAS No.: 953226-55-6
M. Wt: 398.42
InChI Key: QWCUGJKWJCGINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylthiazol-2-yl)propanamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) . BTK is a critical enzyme in the B-cell antigen receptor signaling pathway, playing a fundamental role in the development, differentiation, and activation of B-cells. This compound acts by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, thereby suppressing B-cell receptor-mediated activation and downstream survival signaling. Its primary research value lies in the investigation of B-cell mediated diseases, including autoimmune disorders such as rheumatoid arthritis and lupus , as well as in hematologic malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) where BTK signaling is often dysregulated. By specifically targeting this kinase, researchers utilize this compound to elucidate the molecular mechanisms of B-cell pathogenesis and to evaluate the therapeutic potential of BTK inhibition in preclinical models, providing critical insights for drug discovery efforts.

Properties

IUPAC Name

3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O2S/c1-11-9-28-18(22-11)23-15(26)6-7-24-10-20-16-14(17(24)27)8-21-25(16)13-4-2-12(19)3-5-13/h2-5,8-10H,6-7H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCUGJKWJCGINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylthiazol-2-yl)propanamide is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and anti-inflammatory effects.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A fluorophenyl substituent which may enhance its pharmacological profile.
  • An N-(4-methylthiazol-2-yl) moiety that contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The following table summarizes key findings related to the antiproliferative activity of similar compounds:

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
12bMDA-MB-4680.5Induces apoptosis via caspase activation
12cT47D0.7Inhibits CDK and EGFR pathways
12dA5491.2Disrupts cell cycle at S phase

The compound 12b , a derivative closely related to our target compound, demonstrated significant antiproliferative effects against breast cancer cell lines by inducing apoptosis and halting cell cycle progression at the S phase, with a notable increase in caspase-3 levels by 7.32-fold compared to controls .

The mechanisms through which pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects include:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : These enzymes are crucial for cell cycle regulation. Inhibition leads to cell cycle arrest and subsequent apoptosis.
  • EGFR Pathway Interference : By blocking epidermal growth factor receptor signaling, these compounds can reduce tumor growth and proliferation.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have shown promise in anti-inflammatory applications. For instance, compounds from similar classes have been reported to inhibit COX-2 activity effectively:

CompoundCOX-2 IC50 (µM)Inflammatory Model Used
50.04 ± 0.09Carrageenan-induced edema
60.04 ± 0.02Cotton pellet-induced granuloma

These findings suggest that derivatives like our target compound may also offer therapeutic benefits in managing inflammatory conditions by modulating COX pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Cell Cycle Analysis : In vitro assays demonstrated that specific derivatives could effectively halt the cell cycle at various checkpoints, particularly the S phase in breast cancer models.
  • Apoptosis Induction : Increased levels of apoptotic markers such as caspase-3 were consistently observed in treated cells compared to untreated controls.
  • Inflammation Models : In vivo studies indicated that these compounds significantly reduced inflammation markers in animal models subjected to inflammatory stimuli.

Comparison with Similar Compounds

Core Modifications

The pyrazolo[3,4-d]pyrimidinone core is conserved across analogs, but substituents at the N1 and C3 positions vary significantly:

Compound Name/ID N1 Substituent C3 Side Chain/Linked Moiety Key Functional Groups
Target Compound 4-fluorophenyl N-(4-methylthiazol-2-yl)propanamide Fluorine, thiazole, amide
Example 33 () 3-fluorophenyl Chromen-4-one Fluorine, chromenone
Example 53 () 1-(5-fluoro-chromen) 2-fluoro-N-isopropylbenzamide Chromenone, fluorobenzamide
Compound tert-butyl N-(3-trifluoromethylphenyl)propanamide Trifluoromethyl, amide
Compound 4-fluoro-2-hydroxyphenyl None (direct hydroxyl substitution) Hydroxyl, fluorine

Key Observations :

  • Fluorine Substitution : The 4-fluorophenyl group in the target compound is a common feature in analogs (e.g., Example 33, ) to optimize binding to hydrophobic pockets .
  • Side Chain Diversity: The propanamide-thiazole group in the target compound contrasts with chromenone (Example 33) or benzamide (Example 53) moieties, which may alter solubility and target selectivity .
  • Hydrogen Bonding : The hydroxyl group in ’s compound enhances water solubility but may reduce metabolic stability compared to the methylthiazole amide .

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in ’s compound increases lipophilicity (logP ~3.5 estimated), whereas the hydroxyl group in lowers it (~2.0) .
  • Molecular Weight :
    • Target Compound: ~430 g/mol (estimated).
    • Example 33: 589.1 g/mol (M+1) .
    • Compound: ~450 g/mol (ChemSpider data) .

Implications for Drug Design

  • Bioactivity : Fluorine and amide groups are critical for kinase inhibition, as seen in FDA-approved pyrazolo-pyrimidine drugs (e.g., Tofacitinib). The methylthiazole in the target compound may improve selectivity over off-target kinases .
  • Metabolic Stability: Bulky groups like tert-butyl () enhance metabolic stability but may reduce solubility, whereas chromenone (Example 33) could introduce CYP450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.